molecular formula C4H9NO3 B555399 (R)-3-Amino-4-hydroxybutanoic acid CAS No. 16504-56-6

(R)-3-Amino-4-hydroxybutanoic acid

Cat. No.: B555399
CAS No.: 16504-56-6
M. Wt: 119,12 g/mole
InChI Key: BUZICZZQJDLXJN-GSVOUGTGSA-N
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Description

(R)-3-Amino-4-hydroxybutanoic acid is an organic compound with the molecular formula C4H9NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Scientific Research Applications

(R)-3-Amino-4-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the biosynthesis of certain amino acids and peptides.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

Target of Action

L-beta-Homoserine, also known as (3R)-3-amino-4-hydroxybutanoic acid, is a pivotal intermediate in the carbon and nitrogen metabolism of Escherichia coli . This non-canonical amino acid cannot be used as a nitrogen source for growth .

Mode of Action

The mode of action of L-beta-Homoserine is not fully understood. It has been suggested that millimolar concentration of L-beta-Homoserine causes growth inhibition and two distinct mechanisms of action have been considered. On the one hand, L-beta-Homoserine could alter the leucine-tRNA synthetase-dependent fidelity of protein synthesis by competing with leucine for tRNA aminoacylation .

Biochemical Pathways

L-beta-Homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine . Its complete biosynthetic pathway includes glycolysis, the tricarboxylic acid (TCA) or citric acid cycle (Krebs cycle), and the aspartate metabolic pathway . It forms by two reductions of aspartic acid via the intermediacy of aspartate semialdehyde . Specifically, the enzyme homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to L-beta-Homoserine .

Result of Action

The result of L-beta-Homoserine’s action is complex and depends on the specific biochemical pathways it is involved in. For example, in the biosynthesis of methionine, threonine, and isoleucine, L-beta-Homoserine serves as a crucial intermediate .

Action Environment

Environmental factors including pH and organic carbon were likely to affect the accumulation of L-beta-Homoserine in the intertidal environment . The association of L-beta-Homoserine with microbial abundance and activity verified that L-beta-Homoserine may be a potential control for the complex nitrogen transformations .

Biochemical Analysis

Biochemical Properties

L-beta-Homoserine is involved in the synthesis of L-homoserine by Corynebacterium glutamicum . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to L-homocysteine in three steps that are catalyzed by the enzymes MetA, MetB, and MetC .

Cellular Effects

The effects of L-beta-Homoserine on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

L-beta-Homoserine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of L-beta-Homoserine in laboratory settings have been observed to change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of L-beta-Homoserine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

L-beta-Homoserine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

L-beta-Homoserine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of L-beta-Homoserine and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-Amino-4-hydroxybutanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 3-hydroxybutanoic acid and ammonia. The reaction typically requires specific conditions, including controlled temperature and pH, to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes. These methods can offer higher yields and greater efficiency compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(R)-3-Amino-4-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction of the amino group can produce a primary amine derivative.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-4-hydroxybutanoic acid: The enantiomer of (R)-3-Amino-4-hydroxybutanoic acid with different stereochemistry.

    4-amino-3-hydroxybutanoic acid: A structural isomer with the amino and hydroxyl groups in different positions.

    3-amino-2-hydroxybutanoic acid: Another structural isomer with the hydroxyl group on the second carbon.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.

Properties

IUPAC Name

(3R)-3-amino-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZICZZQJDLXJN-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363603
Record name (3R)-3-Amino-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16504-56-6
Record name 3-Amino-4-hydroxybutyric acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016504566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-Amino-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-HYDROXYBUTYRIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LQR9P3VGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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